1,2-Seco-ziprasidone

Description

Contextualization as a Related Compound and Impurity of Ziprasidone (B1663615)

1,2-Seco-ziprasidone is recognized primarily as a process-related impurity and potential degradation product of Ziprasidone. daicelpharmastandards.com Impurities in a drug substance like Ziprasidone can originate from various sources, including starting materials, intermediates from the synthetic process, or the degradation of the API itself. daicelpharmastandards.com The presence of such impurities must be carefully monitored to ensure the quality, safety, and stability of the final pharmaceutical product. daicelpharmastandards.com

This particular compound is officially designated as "Ziprasidone EP Impurity C" by the European Pharmacopoeia, highlighting its regulatory significance. allmpus.comsimsonpharma.comtheclinivex.comsynthinkchemicals.comchemicea.comsynzeal.com The term "seco," derived from the Latin for "to cut," along with the common synonym "Open-Ring Impurity," indicates that this compound is formed by the cleavage of one of the rings in the parent Ziprasidone molecule. synthinkchemicals.comsynzeal.comveeprho.com Specifically, it is the lactam ring of the indolinone moiety in Ziprasidone that is opened to form an amino acid structure. synthinkchemicals.comveeprho.com The formation of this impurity is a critical quality attribute that is controlled during the manufacturing process of Ziprasidone. google.com

Nomenclature and Synonyms in Academic Literature

The compound known as this compound is identified by several names and codes in scientific and regulatory literature. This variety of synonyms is common for pharmaceutical impurities, which are often referred to by their pharmacopeial designation, systematic chemical name, or other common descriptors. The CAS Number for the free acid form is 1159977-64-6. allmpus.comsimsonpharma.comtheclinivex.comsynthinkchemicals.comchemicea.comsimsonpharma.comchemicalbook.com

The various identifiers for this compound are detailed in the table below.

| Identifier Type | Identifier |

| Common Name | This compound |

| Systematic (IUPAC) Name | 2-[2-Amino-5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetic acid theclinivex.comsynthinkchemicals.comchemicea.comveeprho.com |

| Pharmacopeial Designation | Ziprasidone EP Impurity C allmpus.comsimsonpharma.comtheclinivex.comsynthinkchemicals.comchemicea.comsynzeal.comveeprho.comsimsonpharma.com |

| Alternative Pharmacopeial Name | Ziprasidone USP Related compound F chemicea.comsynzeal.com |

| Other Synonyms | Ziprasidone Open-Ring Impurity synthinkchemicals.comsynzeal.comveeprho.com |

| Ziprasidone Amino Acid synthinkchemicals.comveeprho.comchemicalbook.com | |

| CAS Number (Free Acid) | 1159977-64-6 allmpus.comsimsonpharma.comtheclinivex.comsynthinkchemicals.comchemicea.comsimsonpharma.comchemicalbook.com |

| Molecular Formula | C21H23ClN4O2S simsonpharma.comtheclinivex.comsynthinkchemicals.com |

| Molecular Weight | 430.95 g/mol synthinkchemicals.com |

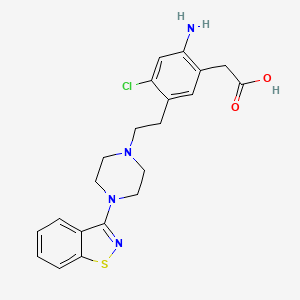

Structure

3D Structure

Properties

CAS No. |

1159977-64-6 |

|---|---|

Molecular Formula |

C21H23ClN4O2S |

Molecular Weight |

431.0 g/mol |

IUPAC Name |

2-[2-amino-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetic acid |

InChI |

InChI=1S/C21H23ClN4O2S/c22-17-13-18(23)15(12-20(27)28)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12,23H2,(H,27,28) |

InChI Key |

VMQKWKNTSXIWGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCC2=CC(=C(C=C2Cl)N)CC(=O)O)C3=NSC4=CC=CC=C43 |

Origin of Product |

United States |

Structural Elucidation and Characterization of 1,2 Seco Ziprasidone

Structural Relationship to the Parent Compound, Ziprasidone (B1663615)

Ziprasidone, chemically known as 5-{2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one, possesses a molecular formula of C₂₁H₂₁ClN₄OS and a molar mass of approximately 412.94 g/mol wikipedia.org. Its structure features a benzisothiazole moiety linked via a piperazine ring to an ethyl chain, which is further connected to a 6-chloro-1,3-dihydro-2H-indol-2-one core wikipedia.orgdrugbank.com.

1,2-Seco-ziprasidone represents a derivative where a significant structural alteration has occurred, specifically involving the opening of a ring system, as indicated by the "seco" designation. Its IUPAC name is 2-[2-amino-5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetic acid nih.gov. This compound has a molecular formula of C₂₁H₂₃ClN₄O₂S and a molar mass of approximately 430.95 g/mol nih.govnih.govepa.gov. The structural difference from ziprasidone lies in the modification of the indol-2-one ring. In this compound, this ring appears to have undergone cleavage, resulting in the formation of an acetic acid group and an amino group on the phenyl ring, along with a change in the oxidation state or functionalization of the formerly fused ring system nih.gov. This transformation leads to an increase in molecular weight by approximately 18 atomic mass units, consistent with the addition of an oxygen atom and two hydrogen atoms.

Table 1: Comparison of Ziprasidone and this compound

| Feature | Ziprasidone | This compound |

| IUPAC Name | 5-{2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one wikipedia.org | 2-[2-amino-5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetic acid nih.gov |

| Molecular Formula | C₂₁H₂₁ClN₄OS wikipedia.org | C₂₁H₂₃ClN₄O₂S nih.govnih.govepa.gov |

| Molar Mass ( g/mol ) | ~412.94 wikipedia.org | ~430.95 nih.govnih.govepa.gov |

| CAS Number | 146939-27-7 wikipedia.org | 1159977-64-6 nih.govepa.gov |

| Key Structural Feature | Benzisothiazole-piperazine linked to a 6-chloro-1,3-dihydro-2H-indol-2-one core wikipedia.org | Benzisothiazole-piperazine linked to a modified phenyl ring bearing an acetic acid and an amino group; indole ring opened nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Confirmation

The definitive structural confirmation of this compound relies on a suite of analytical techniques that probe its molecular structure and functional groups.

Mass Spectrometry (MS): Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound uspnf.comuspnf.com. For this compound, techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers would be employed. The detection of a molecular ion peak corresponding to its calculated exact mass of approximately 430.1230 Da would confirm its molecular formula nih.gov. Comparison with the mass of ziprasidone (exact mass ~412.1125 Da) massbank.eu would highlight the mass difference attributable to the structural modifications. Fragmentation patterns obtained through MS/MS experiments can further elucidate the connectivity of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for detailed structural elucidation, providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms sigmaaldrich.comshd.org.rscarlroth.com. The presence of an acetic acid moiety (-CH₂COOH) in this compound would be indicated by characteristic signals for the methylene (B1212753) protons (typically in the δ 3.0-4.0 ppm range, depending on the solvent and adjacent groups) and the acidic proton (often a broad singlet above δ 10 ppm, though highly solvent-dependent and may not be observed in all solvents) sigmaaldrich.comcarlroth.com. The amino group (-NH₂) would also contribute specific signals. The ¹³C NMR spectrum would reveal distinct resonances for the carbonyl carbon of the carboxylic acid (around δ 170-180 ppm) and other carbons in the modified ring system. The complex aromatic and aliphatic regions would also provide definitive fingerprints for the entire molecule.

Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying functional groups present in a molecule based on their characteristic vibrational frequencies fao.orgvscht.cz. For this compound, key functional groups expected to yield distinct absorption bands include:

Carboxylic Acid (-COOH): A broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration appears around 1725-1700 cm⁻¹ vscht.cz.

Amine (-NH₂): N-H stretching vibrations are expected in the 3500-3300 cm⁻¹ region, often appearing as a doublet for primary amines vscht.cz.

Aromatic C-H stretching: Bands typically appear just above 3000 cm⁻¹ vscht.cz.

Aliphatic C-H stretching: Bands are observed below 3000 cm⁻¹ vscht.cz.

The benzisothiazole and chlorinated phenyl rings would also contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1725-1700 |

| Primary Amine (N-H) | Stretching | 3500-3300 (doublet) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2980-2850 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

By analyzing the combined data from these spectroscopic and spectrometric techniques, the precise structure of this compound can be unequivocally confirmed.

Advanced Analytical Methodologies for the Detection and Quantification of 1,2 Seco Ziprasidone

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating 1,2-Seco-ziprasidone from ziprasidone (B1663615) and other potential impurities or matrix components, enabling subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds and their impurities. For this compound, HPLC methods are typically developed to achieve efficient separation and sensitive detection. Reversed-phase HPLC, often utilizing C18 or C8 stationary phases, is commonly employed. Mobile phases usually consist of a mixture of organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous buffers, with pH control being important for optimal peak shape and resolution. Detection is frequently performed using UV-Vis spectrophotometry, with wavelengths around 275 nm or 280 nm being common for ziprasidone and its related compounds daicelpharmastandards.comresearchgate.netnih.govglobalresearchonline.net.

Method development for HPLC analysis of this compound often involves optimizing parameters such as mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve good linearity, accuracy, and precision, as required by regulatory guidelines globalresearchonline.netiajps.com. Some studies have reported specific retention times for this compound under defined HPLC conditions daicelpharmastandards.com.

Table 4.1.1: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Description | Reference |

| Column | C18 or C8 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) | daicelpharmastandards.comresearchgate.netglobalresearchonline.net |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) | daicelpharmastandards.comresearchgate.netglobalresearchonline.net |

| pH of Mobile Phase | Adjusted, e.g., pH 3.0, 4.9, or 6.5 | daicelpharmastandards.comresearchgate.netglobalresearchonline.net |

| Detection Wavelength | ~275 nm or 280 nm | daicelpharmastandards.comresearchgate.net |

| Elution Mode | Gradient or Isocratic | daicelpharmastandards.comresearchgate.net |

| Retention Time | Specific retention time observed for this compound | daicelpharmastandards.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity, due to the use of smaller particle size columns and higher operating pressures researchgate.net. UPLC methods for this compound analysis are valuable for rapid purity assessments and for coupling with mass spectrometry.

UPLC methods often employ columns with smaller particle sizes (e.g., 1.7 µm) and optimized mobile phases, which may include additives like formic acid to improve ionization efficiency in MS detection researchgate.netnih.gov. The transferability of established HPLC methods to UPLC systems has been demonstrated, allowing for the leveraging of existing analytical knowledge while gaining the benefits of UPLC technology waters.com. UPLC is particularly useful for impurity profiling and stability studies, providing efficient separation of closely related compounds researchgate.netresearchgate.net.

Table 4.1.2: Typical UPLC Parameters for this compound Analysis

| Parameter | Typical Value/Description | Reference |

| Column | UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Methanol with aqueous buffer (e.g., ammonium formate (B1220265), water with formic acid) | researchgate.netnih.gov |

| Flow Rate | Typically higher than HPLC, e.g., 0.3 mL/min | researchgate.net |

| Detection | UV or coupled with Mass Spectrometry | researchgate.netnih.gov |

Mass Spectrometry (MS) Based Characterization

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) provides powerful capabilities for the identification, characterization, and quantification of this compound, especially in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, allowing for the detection and identification of compounds based on their mass-to-charge (m/z) ratio. For this compound, LC-MS is instrumental in confirming its presence and in characterizing its molecular weight. Electrospray ionization (ESI) in positive ion mode is a common ionization technique, typically yielding a protonated molecular ion [M+H]+. The m/z value of the protonated molecule for this compound is approximately 371.1 nih.govlcms.cz. LC-MS is frequently used in impurity profiling during drug development and quality control daicelpharmastandards.comnih.govlcms.cz.

Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS), often implemented as LC-MS/MS, provides enhanced selectivity and sensitivity for quantitative analysis and structural elucidation. This technique involves fragmenting a precursor ion and detecting characteristic product ions. For this compound, LC-MS/MS is crucial for confirming its identity through its unique fragmentation pattern.

The protonated molecular ion [M+H]+ at m/z 371.1 can be subjected to collision-induced dissociation (CID) to generate fragment ions. Key fragment ions reported for this compound include m/z 354.1 (likely due to loss of NH2) and m/z 310.1, which provide structural information and aid in its definitive identification globalresearchonline.netnih.govlcms.cz. These fragmentation pathways are vital for developing robust quantitative assays, often employing multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes lcms.cznih.gov. The lower limit of quantification (LLOQ) for such methods can be as low as 0.1 µg/mL lcms.cz.

Table 4.2.2: Key Fragmentation Data for this compound by LC-MS/MS

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragmentation Event | Reference |

| 371.1 | 354.1 | Loss of NH₂ | globalresearchonline.netnih.gov |

| 371.1 | 310.1 | Further fragmentation | nih.govlcms.cz |

Quadrupole-Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for High-Resolution Analysis

Quadrupole-Time-of-Flight (QTOF) mass spectrometry, when coupled with liquid chromatography (LC-QTOF-MS), offers high-resolution mass analysis, providing accurate mass measurements that are critical for determining elemental compositions and confirming molecular identities. This technique is particularly valuable for characterizing unknown impurities or degradation products with high confidence.

For this compound, LC-QTOF-MS allows for the determination of its accurate mass. The protonated molecule [M+H]+ has been reported with an accurate mass of 371.1965, which corresponds to its molecular formula C21H23ClN4O2S iajps.com. This high-resolution data, combined with fragmentation analysis (often obtained through MS/MS capabilities within the QTOF instrument), provides unambiguous structural confirmation iajps.com.

Table 4.2.3: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Ion Type | Accurate Mass (Da) | Molecular Formula | Reference |

| LC-QTOF-MS | ESI+ | [M+H]+ | 371.1965 | C21H23ClN4O2S | iajps.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical analysis, particularly for the identification and structural elucidation of impurities. Its ability to provide detailed information about the molecular structure of compounds makes it invaluable for characterizing unknown degradation products or process-related substances molecularcloud.org.

NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to generate spectra that are unique to each chemical compound molecularcloud.org. For impurity profiling, NMR can:

Identify the precise chemical structure of unknown impurities: By analyzing chemical shifts, coupling patterns, and signal intensities, chemists can determine the connectivity of atoms and functional groups, thereby pinpointing the exact structure of an impurity molecularcloud.org.

Quantify impurities: NMR can also be used for the quantitative analysis of impurities by comparing the intensity of impurity signals to those of the main compound or a known standard molecularcloud.org.

Provide structural insights: Beyond identification, NMR can reveal how impurities interact with the primary substance, which is crucial for understanding potential impacts on stability and performance molecularcloud.org.

In the context of ziprasidone analysis, NMR has been instrumental in identifying and characterizing specific impurities. For instance, the structure of an unknown impurity, the methylene (B1212753) ziprasidone dimer (MZD impurity), was elucidated through comprehensive analysis using 1D NMR (¹H, ¹³C), DEPT-135, and 2D NMR techniques (COSY, HSQC, HMBC) bocsci.comresearchgate.net. Furthermore, manufacturers often provide Certificates of Analysis (CoA) for ziprasidone impurity standards that include detailed characterization data, such as ¹H NMR and ¹³C NMR spectra, confirming the utility of NMR in this domain daicelpharmastandards.com.

Electrophoretic Separation Techniques (e.g., Capillary Zone Electrophoresis)

Electrophoretic separation techniques, particularly Capillary Zone Electrophoresis (CZE), offer sensitive, rapid, and efficient methods for the analysis of pharmaceutical compounds and their impurities molnar-institute.comresearchgate.netnvkc.nl. CZE separates charged molecules based on their differential migration in an electric field within a narrow capillary tube nvkc.nl. This technique is highly regarded for its high resolution, low sample and buffer consumption, and relatively short analysis times, making it suitable for routine quality control researchgate.netnvkc.nl.

Several studies have explored the application of CE for the determination of ziprasidone and its related substances researchgate.netjgtps.comnih.gov. A key advantage of CE is its ability to separate compounds with significant differences in polarity, a characteristic often found among pharmaceutical impurities researchgate.net. For ziprasidone analysis, specific CZE methods have been developed, often employing buffers such as formate buffer at controlled pH levels (e.g., pH 3.0) to achieve optimal separation and peak shape nih.gov. Such methods can yield run times of approximately three minutes, demonstrating the technique's efficiency nih.gov.

The application of CE in pharmaceutical analysis extends to impurity profiling, where its sensitivity and selectivity can be leveraged to detect and quantify trace amounts of related substances molnar-institute.com. The technique's robustness and ability to achieve separation without the need for complex mobile phase gradients, as often required in chromatography, further enhance its utility lcms.cz.

Development and Validation of Analytical Methods for Impurities

The development and validation of robust analytical methods are fundamental to ensuring the quality and purity of pharmaceutical products. For ziprasidone and its related compounds, including this compound, a variety of chromatographic techniques, predominantly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), have been developed and rigorously validated jgtps.commdpi.comnih.govceon.rsresearchgate.netoup.comnih.govakjournals.comresearchgate.netglobalresearchonline.netresearchgate.net.

These methods are typically validated in accordance with international guidelines, most notably those set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) mdpi.comceon.rsnih.govakjournals.comglobalresearchonline.netresearchgate.netscispace.comchromatographyonline.com. The validation process assesses critical parameters such as:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or excipients ceon.rsglobalresearchonline.net.

Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range jgtps.comakjournals.comglobalresearchonline.netresearchgate.net.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies jgtps.commdpi.comceon.rsakjournals.comglobalresearchonline.netresearchgate.netscispace.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day) jgtps.commdpi.comglobalresearchonline.netresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively jgtps.comceon.rsglobalresearchonline.netresearchgate.net.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage researchgate.netjgtps.comglobalresearchonline.netresearchgate.net.

Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide official chromatographic systems for the determination of ziprasidone impurities, often employing different methods for polar and lipophilic impurities due to their varied chemical properties mdpi.com. More advanced techniques, such as UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS), have been developed to offer enhanced selectivity and sensitivity compared to traditional HPLC-UV methods, particularly for complex impurity profiles ceon.rsakjournals.com. These advanced methods enable the simultaneous determination of ziprasidone and its main impurities, facilitating a comprehensive purity assessment ceon.rsakjournals.comresearchgate.net.

Summary of Analytical Methodologies for Ziprasidone and Related Impurities

| Method Type | Column | Mobile Phase Composition | Detection Wavelength | Run Time | Key Validation Aspect | Reference(s) |

| HPLC | Waters Spherisorb ODS 1 (5.0 µm) | Gradient: Buffer–Acetonitrile (80:20 to 10:90 v/v) | 250 nm | Varies | Linearity, Accuracy, Precision, Specificity | nih.govoup.com |

| RP-HPLC | YMC C18 (150×4.6 mm, 3 µm) | Phosphate buffer (pH 3) : Methanol (60:40 v/v) | 219 nm | 5 min | Linearity (r²=0.9999), Precision (<1.0% RSD), Accuracy (99-101%) | globalresearchonline.net |

| RP-HPLC | Hemochrom-Intertsil C18-5U (250 × 4.6 mm) | HPLC grade water (pH 3.0) : Methanol (45:55 v/v) | 317 nm | 6.5 min | Linearity (r²=0.998), Precision (<1.0% RSD), Accuracy (100.46%) | researchgate.net |

| UHPLC-MS/MS | Acquity UPLC BEH C18 (50×2.1 mm, 1.7 µm) | Gradient: 10mM ammonium formate buffer (pH 4.7) : Acetonitrile | MS/MS | 7 min | Specificity, Linearity, Accuracy, Precision, LOD/LOQ | ceon.rs |

| HPLC | Phenomenex Luna C8 (5 µm, 4.6*150 mm) | Buffer : Methanol (550:450) | 220 nm | ≥20 min | Impurity Profile Determination | google.com |

| CE | N/A (Capillary Electrophoresis) | Formate buffer (pH 3.0) | UV | ~3 min | Stability, Specificity, Precision, Accuracy, Linearity | nih.gov |

Compound List

this compound

Ziprasidone

Ziprasidone hydrochloride

Ziprasidone Related Compound B

Ziprasidone Related Compound C

Methylene ziprasidone dimer (MZD impurity)

3-(1,2-Benzisothiazolyl) ziprasidone (Ziprasidone Related Compound D)

BITP

Chloroethyl-chloroindolinone

Zip-oxide

Zip-dimer

Zip-BIT

Theoretical and Mechanistic Investigations of 1,2 Seco Ziprasidone

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool to predict and understand the properties of molecules without the need for extensive laboratory experiments. For a compound like 1,2-Seco-ziprasidone, these studies would provide foundational knowledge of its intrinsic properties.

Conformational Analysis and Energy Landscapes

A molecule's three-dimensional shape is fundamental to its reactivity and interactions. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers. This process typically utilizes quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energies of various spatial arrangements of the atoms.

The energy landscape would reveal the most probable shapes the molecule adopts. Key parameters such as dihedral angles, bond lengths, and bond angles for the lowest energy conformers would be determined. This information is critical for understanding how the molecule might interact with its environment or other chemical species.

Table 1: Hypothetical Energy Profile of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population (%) |

|---|---|---|---|

| 1 | 0.00 | 178.5 | 65.2 |

| 2 | 1.25 | -65.3 | 20.1 |

Note: This table is illustrative and based on typical computational outputs for flexible molecules. The values are not derived from actual experimental data for this compound.

Theoretical Reactivity and Stability Assessments

Theoretical calculations can predict the reactivity and stability of this compound. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be central to this assessment. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity.

Table 2: Calculated Reactivity Descriptors for this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Site of potential oxidation |

| LUMO Energy | -1.2 eV | Site of potential reduction |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate kinetic stability |

Note: This table presents hypothetical data to illustrate the output of theoretical reactivity assessments.

Mechanistic Hypotheses Regarding its Chemical Behavior and Transformations

Based on the structure of this compound, which features a cleaved bond in the isothiazole ring of the parent ziprasidone (B1663615) molecule, several mechanistic hypotheses for its formation and subsequent reactions can be postulated. The presence of a carboxylic acid and an amine group in the opened ring suggests susceptibility to various chemical transformations.

Mechanistic hypotheses would likely focus on its formation during the synthesis of ziprasidone, potentially involving hydrolysis or oxidation of an intermediate. Further transformations could include intramolecular cyclization, decarboxylation, or reactions with other components in a formulation. Understanding these potential pathways is vital for developing control strategies to minimize its presence in the final drug product.

Comparative Theoretical Analysis with Intact Ziprasidone and Other Structurally Related Impurities

A comparative theoretical analysis would provide valuable context for the properties of this compound. By performing the same computational studies on ziprasidone and other known impurities, a relative ranking of their stabilities and reactivities could be established.

This comparative approach would highlight the structural features of this compound that differentiate its chemical behavior from the parent drug. For instance, the increased flexibility and the presence of new functional groups would likely lead to a different conformational landscape and reactivity profile compared to the more rigid structure of ziprasidone. These differences could have implications for its analytical detection and toxicological profile.

Table 3: Comparative Theoretical Stability of Ziprasidone and Related Impurities

| Compound | HOMO-LUMO Gap (eV) | Predicted Relative Stability |

|---|---|---|

| Ziprasidone | 5.8 | High |

| This compound | 5.3 | Moderate |

| Ziprasidone Impurity A | 5.5 | Moderate-High |

Note: The data in this table is for illustrative purposes to demonstrate a comparative theoretical analysis.

Future Research Trajectories for 1,2 Seco Ziprasidone

Development of Targeted Synthetic Routes for 1,2-Seco-ziprasidone as a Reference Standard

The availability of highly pure reference standards is fundamental for the accurate identification and quantification of impurities in pharmaceutical products. Current synthetic routes for this compound may present challenges in terms of yield, purity, or scalability, making the development of targeted and efficient synthetic pathways a critical area for future research. Such research would aim to:

Optimize Reaction Conditions: Investigate novel synthetic strategies that minimize side reactions and maximize the yield of this compound.

Purification Techniques: Develop advanced purification methods to achieve the high purity required for reference standards, ensuring minimal contamination from starting materials or by-products.

Scalability: Explore synthetic routes that are amenable to scaling up for the production of sufficient quantities of the reference standard for analytical and research purposes.

Advanced Analytical Techniques for Ultra-Trace Detection and Impurity Quantification

Ensuring the safety of pharmaceutical products often requires the detection and quantification of impurities at very low concentrations, often in the parts-per-million (ppm) range. For this compound, this means developing and validating analytical methods with enhanced sensitivity and specificity. Future research should focus on:

High-Sensitivity Detection: Employing techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) to achieve ultra-trace detection limits for this compound. mdpi.comresearchgate.nettsijournals.com

Method Validation: Rigorous validation of analytical methods according to international guidelines (e.g., ICH) to ensure accuracy, precision, linearity, and robustness for routine quality control. tsijournals.comresearchgate.net

Impurity Profiling: Developing comprehensive impurity profiling strategies that can simultaneously detect and quantify this compound alongside other known and potential impurities of ziprasidone (B1663615). mdpi.comresearchgate.net

Deeper Mechanistic Elucidation of All Potential Formation Pathways under Diverse Chemical Environments

A thorough understanding of how this compound forms from ziprasidone under various conditions is essential for controlling its presence in pharmaceutical formulations. Research should aim to elucidate these mechanisms in detail, considering different environmental factors:

Hydrolytic and Oxidative Degradation: Investigating the specific chemical reactions (e.g., hydrolysis, oxidation) that lead to the cleavage and formation of the seco-structure. nih.govresearchgate.net

Influence of Excipients and Formulation: Studying how excipients used in ziprasidone formulations and various storage conditions (temperature, humidity, light) might influence the degradation pathways and the rate of this compound formation. researchgate.net

Process-Related Impurities: Differentiating between degradation products and impurities arising from the synthesis or manufacturing process of ziprasidone. mdpi.comresearchgate.netoup.com

Computational Studies on the Chemical Reactivity and Degradation Mechanisms of the Seco-Structure

Computational chemistry offers powerful tools to predict and understand chemical behavior. Future research can leverage these methods to gain deeper insights into this compound:

Reactivity Prediction: Utilizing quantum chemical calculations (e.g., Density Functional Theory - DFT) to predict the inherent reactivity of the this compound molecule and identify its most vulnerable sites for degradation.

Degradation Pathway Modeling: Employing computational models to simulate and predict potential degradation pathways of this compound under various stress conditions, complementing experimental findings.

Structure-Activity Relationship (SAR) for Degradation: Investigating how structural modifications to the seco-structure might influence its stability and reactivity.

Integration of Advanced In Silico Models for Predicting Formation and Transformation of Related Impurities

The use of in silico tools is becoming increasingly vital in pharmaceutical development for predicting potential impurities and degradation products early in the process. Future research should focus on applying and refining these models for this compound and related compounds:

Predictive Modeling Software: Utilizing software like Zeneth to predict potential degradation pathways of ziprasidone that could lead to this compound and other related seco-compounds. researchgate.netacs.orglhasalimited.orgspringernature.comcapes.gov.br

Database Integration: Building and expanding databases of known degradation reactions and chemical transformations to improve the accuracy of in silico predictions for ziprasidone impurities.

QSAR for Impurity Profiling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the chromatographic behavior and potential formation of ziprasidone derivatives, including this compound. researchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 1,2-Seco-ziprasidone in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection is the primary method for identification and quantification. Key parameters include:

- Mobile Phase : Acetonitrile and phosphate buffer (pH-adjusted) in a gradient elution system .

- Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) maintained at 30°C .

- System Suitability : Ensure resolution (≥2.0) between this compound and related impurities, with relative standard deviation (RSD) of ≤2.0% for replicate injections .

- Validation : Include specificity, linearity (e.g., R² ≥0.99), and recovery studies (90–110%) per ICH guidelines .

Q. How should researchers synthesize and characterize this compound for preliminary studies?

- Methodological Answer :

- Synthesis : Start with ziprasidone hydrochloride under controlled oxidative or hydrolytic conditions (e.g., reflux with H₂O₂ or acidic/alkaline media). Monitor reaction progress using TLC or HPLC .

- Purification : Use column chromatography (silica gel) or preparative HPLC with acetonitrile-water gradients .

- Characterization : Confirm structure via LC-MS (for molecular weight) and ¹H/¹³C NMR (for functional groups). Purity should exceed 98% by area normalization in HPLC .

Q. What are the critical parameters for ensuring reproducibility in stability studies of this compound?

- Methodological Answer :

- Storage Conditions : Test under ICH-recommended stress conditions (40°C/75% RH for accelerated stability, 25°C/60% RH for long-term) .

- Sampling Intervals : Collect data at 0, 3, 6, 9, and 12 months. Include degradation kinetics modeling (e.g., zero/first-order plots) .

- Analytical Consistency : Use the same HPLC method across all timepoints to minimize variability. Validate method robustness for pH, temperature, and mobile phase composition .

Advanced Research Questions

Q. How can researchers resolve co-eluting impurities during HPLC analysis of this compound?

- Methodological Answer :

- Gradient Optimization : Adjust acetonitrile concentration and gradient slope to enhance resolution. For example, increase the hold time at 15% acetonitrile to separate structurally similar impurities .

- Hyphenated Techniques : Couple HPLC with mass spectrometry (LC-MS) to differentiate impurities via molecular ion fragmentation patterns .

- Column Alternatives : Test phenyl-hexyl or polar-embedded columns for improved selectivity toward polar degradation products .

Q. What experimental designs are suitable for investigating the degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Exclude ziprasidone to acidic (0.1M HCl), alkaline (0.1M NaOH), and neutral (H₂O) media at 80°C for 24 hours. Quench reactions at intervals (e.g., 6, 12, 24 hrs) .

- Mechanistic Probes : Use isotopically labeled ziprasidone (e.g., ²H or ¹³C) to track bond cleavage sites via NMR or high-resolution MS .

- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates at lower temperatures, ensuring alignment with observed data (R² ≥0.95) .

Q. How should researchers address contradictions in reported degradation kinetics of this compound across studies?

- Methodological Answer :

- Data Harmonization : Compare experimental variables such as buffer ionic strength, oxygen levels, and light exposure, which influence degradation rates .

- Orthogonal Validation : Cross-verify results using DSC (thermal stability) and FTIR (functional group changes) alongside HPLC .

- Statistical Analysis : Perform multivariate analysis (e.g., ANOVA) to identify significant factors (p<0.05) contributing to discrepancies .

Q. What computational approaches are effective in predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous and organic solvents to predict solubility and partition coefficients (LogP) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify vulnerable sites in the molecule prone to hydrolysis or oxidation .

- Validation : Correlate computational results with experimental data (e.g., HPLC retention times vs. predicted polarity) .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data (e.g., NMR vs. MS) for this compound in publications?

- Methodological Answer :

- Transparency : Disclose all raw data (e.g., NMR spectra, MS chromatograms) in supplementary materials with annotated peaks .

- Error Analysis : Discuss potential sources of discrepancies, such as solvent impurities or ionization suppression in MS .

- Consensus Reporting : Use IUPAC guidelines for spectral interpretation and cite peer-reviewed databases (e.g., PubChem) for reference spectra .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Detailed Protocols : Specify reaction vessel geometry, stirring rates, and cooling methods to control exothermic reactions .

- Batch Documentation : Report lot numbers of reagents, solvents, and catalysts (e.g., Pd/C for hydrogenation) to trace variability .

- Inter-lab Validation : Collaborate with independent labs to replicate synthesis and share raw analytical data via open-access platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.